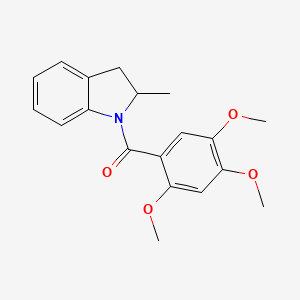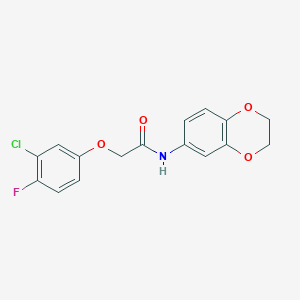![molecular formula C21H18N2O2 B4182138 N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182138.png)
N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide, also known as X22, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the xanthene family and is a derivative of xanthenone.
Wirkmechanismus
The exact mechanism of action of N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide is not fully understood; however, studies suggest that the compound exerts its therapeutic effects by modulating various signaling pathways. N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and differentiation. Additionally, N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and physiological effects:
N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. The compound has also been found to reduce oxidative stress and inflammation, which are associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide is its potential therapeutic applications in various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide. One potential direction is to investigate the compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide and to identify potential targets for the compound. Finally, research is needed to develop more efficient methods for synthesizing N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide and to improve its solubility in water.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide has been found to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease, and prevent the loss of dopaminergic neurons in Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-pyridin-4-ylethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14(15-10-12-22-13-11-15)23-21(24)20-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)20/h2-14,20H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAUMUDTXQRDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



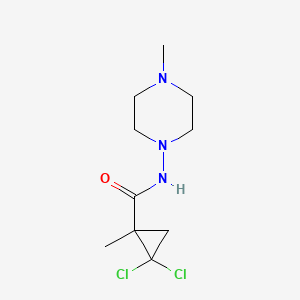
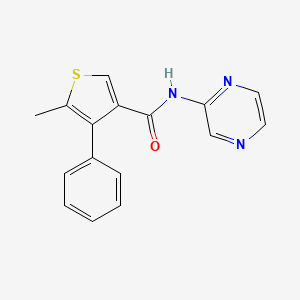
![5-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4182081.png)
![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4182089.png)
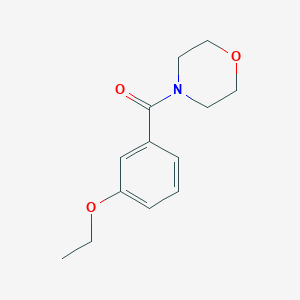
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4182105.png)
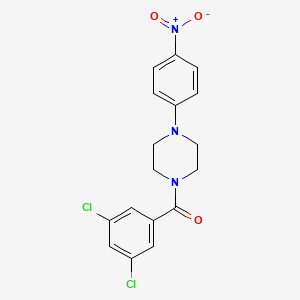
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B4182119.png)
![N-4-morpholinyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4182129.png)
![5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4182131.png)
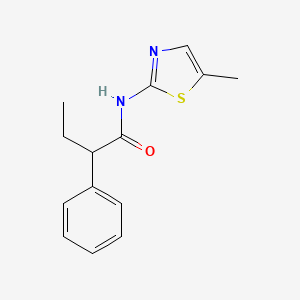
![3-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4182141.png)
